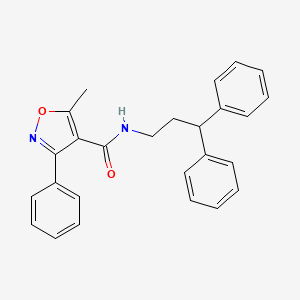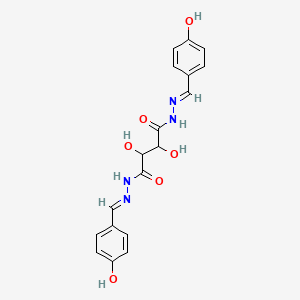![molecular formula C20H23NO3 B6046615 N-[2-(allyloxy)benzyl]-8-methoxy-3-chromanamine](/img/structure/B6046615.png)
N-[2-(allyloxy)benzyl]-8-methoxy-3-chromanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(allyloxy)benzyl]-8-methoxy-3-chromanamine, also known as NA-8, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mécanisme D'action
N-[2-(allyloxy)benzyl]-8-methoxy-3-chromanamine exerts its neuroprotective effects through a variety of mechanisms. It has been shown to inhibit the production of reactive oxygen species, which can cause oxidative damage to cells. N-[2-(allyloxy)benzyl]-8-methoxy-3-chromanamine also activates the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. Additionally, N-[2-(allyloxy)benzyl]-8-methoxy-3-chromanamine has been shown to inhibit the activity of enzymes involved in the production of inflammatory molecules.
Biochemical and Physiological Effects
N-[2-(allyloxy)benzyl]-8-methoxy-3-chromanamine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. N-[2-(allyloxy)benzyl]-8-methoxy-3-chromanamine also increases the levels of glutathione, a molecule involved in cellular detoxification. Additionally, N-[2-(allyloxy)benzyl]-8-methoxy-3-chromanamine has been shown to reduce the levels of inflammatory molecules such as interleukin-1 beta and tumor necrosis factor-alpha.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(allyloxy)benzyl]-8-methoxy-3-chromanamine has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to be stable under a variety of conditions. Additionally, N-[2-(allyloxy)benzyl]-8-methoxy-3-chromanamine has been shown to have low toxicity and is well-tolerated in animal studies. However, one limitation of N-[2-(allyloxy)benzyl]-8-methoxy-3-chromanamine is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on N-[2-(allyloxy)benzyl]-8-methoxy-3-chromanamine. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanisms by which N-[2-(allyloxy)benzyl]-8-methoxy-3-chromanamine exerts its neuroprotective effects. Finally, the development of more water-soluble derivatives of N-[2-(allyloxy)benzyl]-8-methoxy-3-chromanamine could increase its potential for use in a wider range of experiments.
Méthodes De Synthèse
N-[2-(allyloxy)benzyl]-8-methoxy-3-chromanamine can be synthesized through a multi-step process involving the reaction of 2-hydroxybenzaldehyde with allyl bromide to form 2-allyloxybenzaldehyde. This intermediate is then reacted with 8-methoxy-2-aminomethylchromone in the presence of sodium borohydride to yield N-[2-(allyloxy)benzyl]-8-methoxy-3-chromanamine.
Applications De Recherche Scientifique
N-[2-(allyloxy)benzyl]-8-methoxy-3-chromanamine has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have neuroprotective effects, antioxidant properties, and anti-inflammatory activity. N-[2-(allyloxy)benzyl]-8-methoxy-3-chromanamine has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
8-methoxy-N-[(2-prop-2-enoxyphenyl)methyl]-3,4-dihydro-2H-chromen-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-3-11-23-18-9-5-4-7-16(18)13-21-17-12-15-8-6-10-19(22-2)20(15)24-14-17/h3-10,17,21H,1,11-14H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSQFLYIYMKBLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(C2)NCC3=CC=CC=C3OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-N-[(2-prop-2-enoxyphenyl)methyl]-3,4-dihydro-2H-chromen-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(3-fluorobenzoyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6046542.png)
![4-({2,6-dichloro-4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B6046551.png)
![2-{1-(2-fluorobenzyl)-4-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B6046555.png)
![1-(1-azocanyl)-3-[2-methoxy-4-({methyl[(4-methyl-1H-imidazol-2-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6046559.png)
![1-tert-butyl-4-[3-(2-propyn-1-yloxy)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6046578.png)

![2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B6046587.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-1,2,5-thiadiazole-3-carboxamide](/img/structure/B6046594.png)
![2-(4-methoxyphenyl)-N-({1-[(2-methyl-1H-indol-3-yl)methyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6046595.png)
![5-[(4-methoxyphenyl)amino]-3-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)imidazolidine-2,4-dione](/img/structure/B6046629.png)
![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B6046631.png)
![N~2~,N~2~-diethyl-N~1~-[1-(2-fluorobenzyl)-3-piperidinyl]-N~1~-methylglycinamide](/img/structure/B6046636.png)
